Cisplatin-Induced Ototoxicity: Sodium Thiosulfate Reduces Hearing Loss Incidence by 48% Relative Risk Reduction
Sodium thiosulfate, administered intravenously 6 hours after each cisplatin dose, significantly reduces the incidence of cisplatin-induced hearing loss in pediatric patients with localized solid tumors. In the pivotal SIOPEL 6 randomized controlled trial (n=114), hearing loss occurred in 39% of children receiving sodium thiosulfate plus cisplatin compared to 68% of children receiving cisplatin alone, corresponding to a relative risk reduction of 48% (RR 0.52, 95% CI 0.33-0.81, p=0.002) [1]. A second confirmatory trial, COG ACCL0431, demonstrated a 24% relative risk reduction (44% vs. 58% incidence, RR 0.75) [2]. No alternative pharmacological intervention is currently approved for this indication.
| Evidence Dimension | Incidence of cisplatin-induced hearing loss (Brock Grade ≥1) |
|---|---|
| Target Compound Data | 39% (24/61 patients) in SIOPEL 6; 44% (17/39 patients) in COG ACCL0431 |
| Comparator Or Baseline | Cisplatin alone: 68% (36/53 patients) in SIOPEL 6; 58% (22/38 patients) in COG ACCL0431 |
| Quantified Difference | Absolute risk reduction of 29% (SIOPEL 6) and 14% (COG ACCL0431); relative risk reduction of 48% (RR 0.52, p=0.002) |
| Conditions | Pediatric patients (1-18 years) with localized, non-metastatic solid tumors receiving cisplatin-based chemotherapy; sodium thiosulfate administered IV over 15 min, 6 hours after cisplatin completion |
Why This Matters
This represents the only FDA/EMA-approved pharmacological intervention for preventing cisplatin-induced ototoxicity, creating a unique procurement category without therapeutic equivalents.
- [1] Brock, P. R., et al. (2018). Sodium thiosulfate halves the risk of cisplatin-induced hearing loss. Nature Reviews Clinical Oncology. View Source
- [2] FDA. (2022). FDA approval of Pedmark (sodium thiosulfate) for ototoxicity reduction. U.S. Food and Drug Administration. View Source
